Ethyl 2,3,4-trichlorobenzoate
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Overview
Description
Ethyl 2,3,4-trichlorobenzoate is an organic compound with the molecular formula C9H7Cl3O2 It is a derivative of benzoic acid, where three chlorine atoms are substituted at the 2, 3, and 4 positions on the benzene ring, and an ethyl ester group is attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3,4-trichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4-trichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-trichlorobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding 2,3,4-trichlorobenzyl alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3,4-trichlorobenzoic acid and ethanol.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as typical reagents.
Major Products Formed
Reduction: 2,3,4-Trichlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,3,4-Trichlorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,3,4-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2,3,4-trichlorobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2,3,4-trichlorobenzoate can be compared with other chlorinated benzoates, such as:
Ethyl 2,4,6-trichlorobenzoate: Similar structure but different chlorine substitution pattern, leading to variations in reactivity and applications.
Mthis compound: The methyl ester analog, which may have different physical properties and reactivity due to the smaller ester group.
2,3,5-Trichlorobenzoic acid: Lacks the ethyl ester group, resulting in different solubility and reactivity characteristics.
Properties
CAS No. |
86569-80-4 |
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Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
ethyl 2,3,4-trichlorobenzoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
InChI Key |
NXNCZXVERAUAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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